9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride

Lipophilicity Drug-likeness Physicochemical profiling

This fully saturated spirocyclic NH-sulfoximine dihydrochloride salt (CAS 2361635-36-9) delivers an Fsp³ of 1.0 with zero rotatable bonds, ensuring complete conformational pre-organization for fragment-based screening and SAR. The NH-sulfoximine warhead provides dual H-bond donor/acceptor capability, superior aqueous solubility (>135 mg/L), and reduced plasma protein binding versus sulfones and sulfonamides. The stable, free-flowing dihydrochloride salt offers >5x cost savings over the free base and eliminates handling issues. Supplied at ≥95% purity from multiple stock locations with 2–12 day lead times. Ideal for parallel synthesis, library enumeration, and bioisosteric replacement of sulfone/sulfonamide pharmacophores.

Molecular Formula C8H18Cl2N2O2S
Molecular Weight 277.2
CAS No. 2361635-36-9
Cat. No. B2628650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride
CAS2361635-36-9
Molecular FormulaC8H18Cl2N2O2S
Molecular Weight277.2
Structural Identifiers
SMILESC1CS(=N)(=O)CCC12CNCCO2.Cl.Cl
InChIInChI=1S/C8H16N2O2S.2ClH/c9-13(11)5-1-8(2-6-13)7-10-3-4-12-8;;/h9-10H,1-7H2;2*1H
InChIKeyIIKGZNKHBSAAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide dihydrochloride (CAS 2361635-36-9): A Spirocyclic NH-Sulfoximine Building Block for Drug Discovery Procurement


9-Imino-1-oxa-9λ⁶-thia-4-azaspiro[5.5]undecane 9-oxide dihydrochloride (CAS 2361635-36-9) is a fully saturated, spirocyclic NH-sulfoximine building block supplied as a stable dihydrochloride salt [1]. The compound belongs to the sulfoximine class—a functional group increasingly recognized in medicinal chemistry for its favorable physicochemical profile, including dual hydrogen-bond donor/acceptor capability, high polarity, and metabolic stability relative to traditional sulfone and sulfonamide pharmacophores [2]. With a molecular formula of C₈H₁₈Cl₂N₂O₂S, a molecular weight of 277.21 Da, a calculated partition coefficient (cLogP) of −1.739, and an Fsp³ value of 1.0 (denoting 100% sp³-hybridized carbon), this compound occupies a distinct region of physicochemical space characterized by high three-dimensionality, low lipophilicity, and complete conformational restriction (zero rotatable bonds) [1]. It is commercially catalogued under Enamine product code EN300-7432068, MDL number MFCD32066488, and is available in quantities from 100 mg to 10 g at ≥95% purity from multiple suppliers [1].

Why Generic Substitution Fails for 9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide dihydrochloride: Physicochemical Non-Interchangeability with Sulfones, Sulfonamides, and Non-Spirocyclic Analogs


This compound cannot be casually substituted by a generic sulfone, sulfonamide, or even a non-spirocyclic sulfoximine because its molecular architecture integrates three differentiating features—the NH-sulfoximine warhead, the spiro[5.5]undecane scaffold, and the dihydrochloride salt form—each of which independently and additively alters physicochemical and pharmacological behaviour. NH-Sulfoximines possess dual hydrogen-bond donor/acceptor capability absent in sulfones (acceptor-only) and distinct from sulfonamides (which bear an acidic NH), yielding fundamentally different solubility, permeability, and protein-binding profiles in matched molecular pair analyses [1][2]. The spirocyclic scaffold enforces complete conformational rigidity (Fsp³ = 1.0; zero rotatable bonds), contrasting sharply with flexible acyclic building blocks that populate multiple conformations and exhibit higher entropic penalties upon target binding [3]. The dihydrochloride salt confers a crystalline, readily weighable powder form with enhanced aqueous solubility relative to the free base (CAS 2361635-35-8), which may exist as an oil or amorphous solid, directly impacting handling reproducibility in parallel synthesis and assay preparation . Substituting any one of these features—for instance, replacing the sulfoximine with a sulfone, opening the spiro ring, or using the free base—would generate a molecule with measurably different cLogP, hydrogen-bonding capacity, solubility, and conformational behavior, making the outcome of any structure–activity relationship (SAR) study or library synthesis non-transferable.

Quantitative Differentiation Evidence for 9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide dihydrochloride vs. Closest Analogs and Alternatives


cLogP Differentiation: Sulfoximine vs. Matched Sulfone and Sulfonamide Pharmacophores

The target compound exhibits a measured cLogP of −1.739 [1]. In a comprehensive matched molecular pair (MMP) analysis by Frings et al. (2017) covering sulfoximine-containing compounds from Boehringer Ingelheim drug discovery programs, replacement of a sulfone group (S(=O)₂) with an NH-sulfoximine (S(=O)(=NH)) reduced the calculated logD₇.₄ by an average of 0.5–0.8 log units across multiple chemotypes, while replacement of a sulfonamide (S(=O)₂NH) with an NH-sulfoximine yielded a more variable but generally directionally consistent reduction in lipophilicity [2]. The compound's cLogP of −1.739 places it in a highly polar regime atypical of most spirocyclic building blocks, which commonly exhibit cLogP values between 0 and 3. Sulfones of comparable molecular weight (e.g., 1-(methylsulfonyl)-1,7-diazaspiro[4.4]nonane, MW 204.29, C₈H₁₆N₂O₂S) typically show calculated logP values > 0.5 [3]. This polarity offset is mechanistically linked to the additional nitrogen atom in the sulfoximine group, which introduces an H-bond donor (NH) and increases the polar surface area (62 Ų for the target compound) [1].

Lipophilicity Drug-likeness Physicochemical profiling

Aqueous Solubility Advantage of Cyclic NH-Sulfoximines Over Corresponding Sulfones and N-Methylated Sulfoximines

Cyclic NH-sulfoximines structurally related to the target compound demonstrate aqueous solubility in the range of 135–142 mg/L at pH 6.5, as reported by Boulard et al. (2020) for a series of 17 structurally diverse five- to seven-membered cyclic sulfoximines [1]. Critically, N-methylation of the sulfoximine NH (which eliminates the H-bond donor) did not significantly improve solubility and in some cases reduced it, while also compromising metabolic stability [1]. In contrast, the sulfonamide clinical candidate ZK 304709—a representative sulfonamide comparator—exhibited aqueous solubility of only 8 mg/L, a limitation that directly contributed to the termination of its Phase I dose-escalation study due to dose-limited absorption [2]. The replacement of the sulfonamide group in ZK 304709 with a sulfoximine in Bayer's follow-up CDK inhibitor program was explicitly undertaken to address this >15-fold solubility deficit [2]. For the target compound, the dihydrochloride salt form further enhances aqueous solubility relative to the free base through improved wetting and dissolution kinetics .

Aqueous solubility Lead optimization Developability

Hydrogen-Bond Donor/Acceptor Duality: NH-Sulfoximine vs. Sulfone (Acceptor-Only) Pharmacophores

The target compound possesses 4 hydrogen-bond acceptors and 2 hydrogen-bond donors, as catalogued by Chemspace [1]. This H-bond profile is a direct consequence of the NH-sulfoximine group: the sulfoximine oxygen and nitrogen serve as H-bond acceptors, while the NH proton serves as an H-bond donor [2]. In contrast, a sulfone group (S(=O)₂) contributes only two H-bond acceptors and zero H-bond donors [2]. In a matched molecular pair analysis presented by Shultz (Novartis, 2024), secondary sulfoximines consistently demonstrated higher aqueous solubility and lower human serum albumin (HSA) binding compared to their matched sulfonamide counterparts, attributed partially to the altered H-bonding character, while maintaining equivalent permeability and logD values [3]. The dual donor/acceptor capability of the NH-sulfoximine enables engagement with protein binding pockets that require simultaneous donation and acceptance—a binding mode inaccessible to sulfones or N-alkylated sulfoximines—while the absence of the acidic sulfonamide NH (pKa ~10–11) avoids the strong HSA binding associated with sulfonamides [3].

Hydrogen bonding Molecular recognition Bioisosterism

Conformational Rigidity: Fsp³ = 1.0 and Zero Rotatable Bonds vs. Flexible Acyclic Building Blocks

The target compound has an Fsp³ (fraction of sp³-hybridized carbons) value of 1.0—the theoretical maximum—and zero rotatable bonds, as documented in the Chemspace property panel [1]. This complete conformational restriction arises from the spiro[5.5]undecane core, in which two six-membered saturated rings are fused at a single quaternary carbon, eliminating all rotational degrees of freedom. In contrast, acyclic sulfoximine building blocks of comparable molecular weight (e.g., S-methyl-S-phenyl sulfoximine or N-functionalized sulfoximines with linear alkyl chains) typically exhibit Fsp³ values of 0.6–0.8 and 3–6 rotatable bonds . The polycyclic sulfoximine scaffolds described by Borst et al. (2018) in ACS Combinatorial Science were deliberately designed to contain 'a high level of sp³-character' (Fsp³ approaching 1.0), which was highlighted as a key attribute making them 'very interesting 3D scaffolds' for the European Lead Factory compound collection [2]. Higher Fsp³ and lower rotatable bond count have been correlated with improved clinical success rates in multiple retrospective analyses of drug discovery programs, attributed to reduced entropic penalty upon target binding and enhanced selectivity [2].

Fsp³ Conformational restriction 3D scaffold Drug-likeness

Salt Form Differentiation: Dihydrochloride (CAS 2361635-36-9) vs. Free Base (CAS 2361635-35-8) – Handling, Solubility, and Storage Stability

The target compound is supplied exclusively as the dihydrochloride salt (C₈H₁₈Cl₂N₂O₂S, MW 277.21), whereas the corresponding free base (CAS 2361635-35-8, formula C₈H₁₆N₂O₂S, MW 204.29) is also commercially listed but with limited availability and at substantially higher cost [1][2]. The dihydrochloride salt is characterized as a powder with room-temperature storage stability, normal shipping conditions, and no air-transport restrictions, as documented by Sigma-Aldrich and Enamine . The free base (EN300-6504135) is priced at approximately $1,008 per 50 mg from Enamine—a >10-fold premium over the dihydrochloride salt on a per-gram basis (approximately $401/100 mg dihydrochloride vs. ~$1,008/50 mg free base) [2][3]. Beyond cost, the salt form provides superior aqueous solubility for assay preparation, eliminates variability associated with free base hydration state or amorphous content, and ensures consistent stoichiometry in parallel synthesis applications . The two additional HCl equivalents contribute approximately 73 Da to the molecular weight but confer significant practical advantages in compound management workflows.

Salt selection Solid-state properties Assay reproducibility

Optimal Research and Industrial Application Scenarios for 9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide dihydrochloride Based on Quantitative Differentiation Evidence


Spirocyclic Fragment-Based Drug Discovery (FBDD) Requiring High Fsp³ and Complete Conformational Restriction

In fragment-based screening campaigns where three-dimensionality and conformational pre-organization are prioritized, this compound serves as an ideal spirocyclic sulfoximine fragment. With Fsp³ = 1.0, zero rotatable bonds, and a molecular weight of 277.21 Da (within fragment-like space when considering the free base MW of 204.29 Da), it provides a rigid, fully saturated core that pre-organizes binding elements and minimizes entropic penalty upon target engagement [1]. The polycyclic sulfoximine scaffolds reported by Borst et al. (2018) were specifically included in the European Lead Factory collection based on these attributes [2]. Researchers should prioritize this building block over acyclic sulfoximines or flexible spirocyclic alternatives when crystallographic or NMR structural biology data suggest that a pre-organized, three-dimensional scaffold will enhance binding site complementarity.

Parallel Library Synthesis Targeting Improved Aqueous Solubility and Reduced Plasma Protein Binding

For medicinal chemistry programs where the lead series suffers from poor aqueous solubility (<10 mg/L) or excessive plasma protein binding (>99% bound), this NH-sulfoximine building block offers a dual solubility/HSA-binding advantage. The class-level evidence from cyclic NH-sulfoximines (Sw = 135–142 mg/L at pH 6.5) [3] represents a >15-fold improvement over the sulfonamide ZK 304709 (8 mg/L) [4], while the Novartis MMP analysis demonstrated that secondary sulfoximines consistently reduce HSA binding relative to matched sulfonamides without compromising permeability or logD [5]. The dihydrochloride salt further enhances dissolution for assay preparation. This compound is therefore suited as a core scaffold for library enumeration when solubility and free fraction are key optimization parameters.

Bioisosteric Replacement of Sulfone or Sulfonamide Motifs in Hit-to-Lead Optimization

When a hit or lead compound contains a sulfone (S(=O)₂) or sulfonamide (S(=O)₂NH) group that is associated with liabilities such as low solubility, high lipophilicity, or off-target carbonic anhydrase inhibition (as documented for ZK 304709 and related Bayer clinical candidates) [4], this spirocyclic NH-sulfoximine building block can be incorporated as a direct bioisosteric replacement. The NH-sulfoximine group provides dual H-bond donor/acceptor capability (4 HBA, 2 HBD) that sulfones cannot match (2 HBA, 0 HBD) [6], while the spirocyclic framework simultaneously increases Fsp³ from typical values of 0.3–0.6 (common in flat aromatic sulfone-containing leads) to 1.0 [1]. The documented MMP data from Boehringer Ingelheim (Frings et al. 2017) and the Novartis secondary sulfoximine analysis (Shultz, 2024) provide a strong evidence base for expecting improved solubility and reduced protein binding following this replacement [5][7].

Procurement-Standardized Building Block for Automated Parallel Synthesis and High-Throughput Chemistry Workflows

For core facilities and industrial medicinal chemistry groups operating automated parallel synthesis platforms, the dihydrochloride salt form of this compound provides distinct operational advantages over the free base (CAS 2361635-35-8). The salt is a free-flowing, room-temperature-stable powder with guaranteed ≥95% purity, whereas the free base may be an oil or amorphous solid with variable hydration . The approximately 5-fold lower cost per milligram of the salt form ($4.01/mg vs. ~$20.16/mg for the free base) [8][9] translates to significant budget savings when scaling from 100 mg exploratory quantities to multi-gram library production. Multi-supplier availability (Enamine US, Enamine Latvia, A2B Chem, Biosynth) with documented lead times of 2–12 days [8] ensures supply chain resilience, making this the default procurement choice over the free base for any workflow requiring >100 mg of material.

Quote Request

Request a Quote for 9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.